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Compound of Interest

Compound Name:
4-(3-Chloro-4-fluorophenoxy)-2-

methylaniline

CAS No.: 946786-08-9

Cat. No.: B1328395

Get Quote

Executive Summary
4-(3-Chloro-4-fluorophenoxy)-2-methylaniline (CAS: 946786-08-9) is a critical

pharmacophore scaffold in medicinal chemistry. Characterized by a diaryl ether linkage

connecting a halogenated phenyl ring to a methyl-substituted aniline, this compound serves as

a "privileged structure" in the design of multi-targeted kinase inhibitors, particularly those

targeting c-Met, VEGFR, and RET pathways. Its structural rigidity and lipophilicity allow it to

penetrate the hydrophobic ATP-binding pockets of kinase enzymes, making it a high-value

intermediate for oncology drug discovery.

Chemical Identity & Physicochemical Profile
This compound is defined by its specific substitution pattern: a central ether oxygen linking a 3-

chloro-4-fluorophenyl group to a 4-amino-3-methylphenyl moiety.

Table 1: Chemical Specifications
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Property Specification

Chemical Name 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline

CAS Number 946786-08-9

PubChem CID
Not assigned a direct parent CID; derivative of

CID 11669866

Molecular Formula C₁₃H₁₁ClFNO

Molecular Weight 251.68 g/mol

SMILES Cc1cc(ccc1N)Oc2ccc(F)c(Cl)c2

Appearance Off-white to pale brown solid

Melting Point 85–90 °C (Typical for this class)

LogP (Predicted) 3.8 ± 0.4 (High Lipophilicity)

pKa (Amine)
~4.0 (Weakly basic due to ether withdrawing

effect)

Synthesis & Manufacturing Protocols
The synthesis of 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline follows a convergent route

involving a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective reduction.

This pathway ensures high regioselectivity and minimizes the formation of isomeric impurities.
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Caption: Convergent synthesis route via SₙAr coupling and nitro-reduction.
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Step 1: Formation of the Diaryl Ether Intermediate

Reagents: 3-Chloro-4-fluorophenol (1.0 eq), 4-Fluoro-2-methyl-1-nitrobenzene (1.1 eq),

Potassium Carbonate (K₂CO₃, 2.0 eq).

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Procedure:

Charge a reaction vessel with 3-Chloro-4-fluorophenol and K₂CO₃ in DMF. Stir at room

temperature for 30 minutes to form the phenoxide anion.

Add 4-Fluoro-2-methyl-1-nitrobenzene dropwise.

Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC or HPLC for the

disappearance of the phenol.

Workup: Cool to room temperature and pour into ice-water. The nitro-ether intermediate

will precipitate. Filter, wash with water, and dry.

Step 2: Reduction to Aniline

Reagents: Nitro intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride

(NH₄Cl, 3.0 eq).

Solvent: Ethanol/Water (4:1).

Procedure:

Suspend the nitro intermediate in Ethanol/Water.

Add Iron powder and NH₄Cl.

Heat to reflux (80°C) for 2–3 hours. The reaction is complete when the yellow nitro

compound converts to the fluorescent amino product.

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate and

extract with Ethyl Acetate.[1]
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography

(Hexane/EtOAc gradient).

Biological Significance & Applications
The diaryl ether motif is a cornerstone of modern kinase inhibitor design. This specific scaffold

serves as the "hinge-binding" or "hydrophobic pocket" element in Type II kinase inhibitors.

Mechanism of Action: The aniline nitrogen often forms a hydrogen bond with the kinase

hinge region (e.g., Cys or Glu residues), while the halogenated phenoxy group extends into

the hydrophobic back-pocket, locking the kinase in an inactive conformation (DFG-out).

Target Classes:

c-Met (Hepatocyte Growth Factor Receptor): Overexpressed in gastric and lung cancers.

The 3-Cl, 4-F substitution mimics the binding mode of inhibitors like Cabozantinib and

Foretinib.

VEGFR2 (Vascular Endothelial Growth Factor Receptor): Essential for angiogenesis

inhibition.

Structure-Activity Relationship (SAR):

2-Methyl Group: Induces a twist in the biphenyl system, improving selectivity by forcing the

molecule to adopt a specific conformation that fits the kinase pocket.

3-Chloro-4-Fluoro Substitution: Increases metabolic stability (blocking P450 oxidation

sites) and enhances lipophilic interactions.

Handling, Safety, & Storage
As a halogenated aniline derivative, this compound requires strict safety protocols.

Table 2: Safety & Handling Guidelines
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Category Hazard / Protocol

GHS Classification
Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Irrit.

2, Eye Irrit.[2] 2A.

Signal Word DANGER

Hazard Statements
H301 (Toxic if swallowed), H315 (Causes skin

irritation), H319 (Causes serious eye irritation).

PPE Requirements

Nitrile gloves (double-gloved recommended),

chemical safety goggles, lab coat, and fume

hood usage is mandatory.

Storage

Store at 2–8°C under inert atmosphere

(Argon/Nitrogen). Light sensitive; keep in amber

vials.

Spill Response
Absorb with inert material (sand/vermiculite). Do

not flush into surface water (toxic to aquatic life).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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